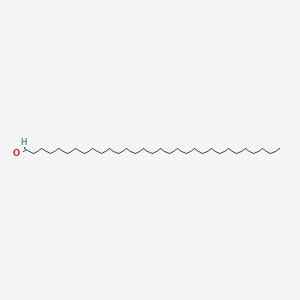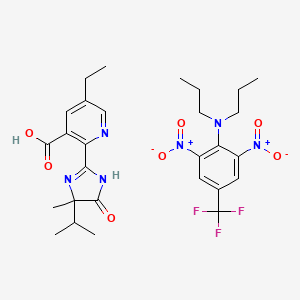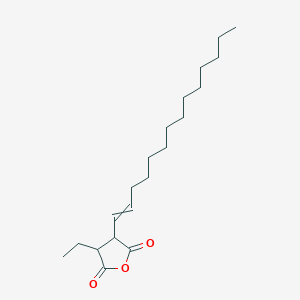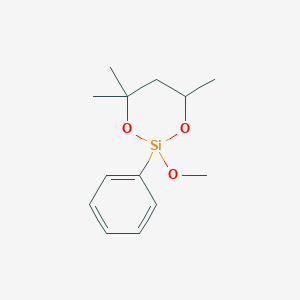![molecular formula C18H22O2 B14306192 1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) CAS No. 112666-85-0](/img/structure/B14306192.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C18H22O2 It is a derivative of butane and benzene, where the butane chain is linked to two 2-methylbenzene (toluene) units through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-dibromobutane with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 2-methylphenol groups, forming the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene: This compound has a similar structure but with a buten-3-yne linkage instead of a butane linkage.
1,1’-(2-butene-1,4-diyl)bisbenzene: Similar structure with a butene linkage.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linkage.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is unique due to its specific ether linkages and the presence of 2-methylbenzene units. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
112666-85-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methyl-2-[4-(2-methylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C18H22O2/c1-15-9-3-5-11-17(15)19-13-7-8-14-20-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI Key |
SKDUTXODPQVCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)


![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
acetic acid](/img/structure/B14306158.png)

![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)




